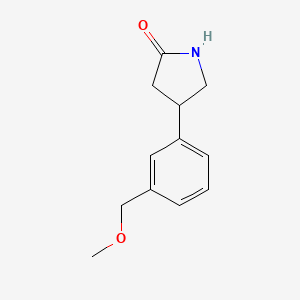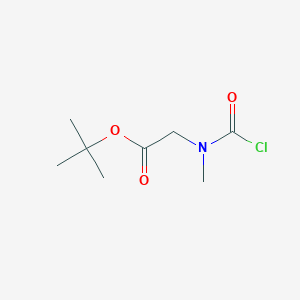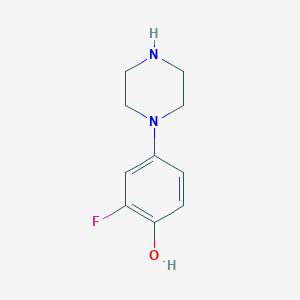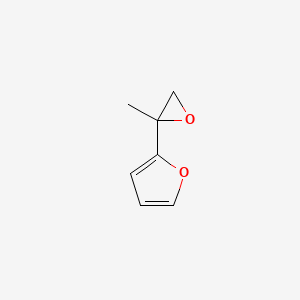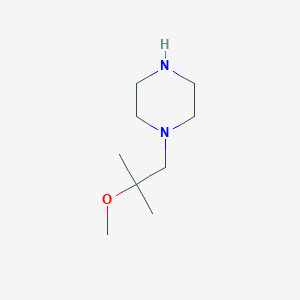
1-(2-Methoxy-2-methylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-2-methylpropyl)piperazine is a chemical compound with the molecular formula C9H20N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-2-methylpropyl)piperazine typically involves the alkylation of piperazine with 2-methoxy-2-methylpropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency .
Analyse Chemischer Reaktionen
1-(2-Methoxy-2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-2-methylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-2-methylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-2-methylpropyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
1-(2-Chloroethyl)piperazine: The presence of a chloro group makes this compound more reactive in nucleophilic substitution reactions.
1-(2-Methylpropyl)piperazine: Lacking the methoxy group, this compound has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1-(2-methoxy-2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12-3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
NJXUMXDBUURJOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1CCNCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



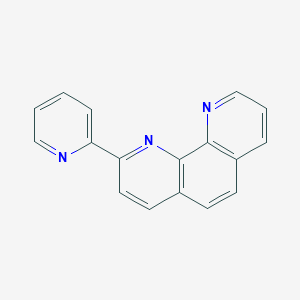
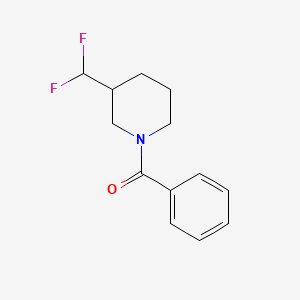

![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)

![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)

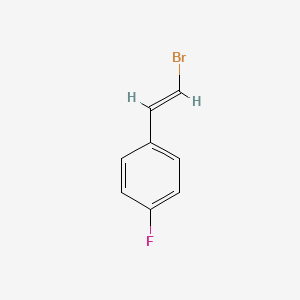
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)
